molecular formula C11H14BrN3O B1417262 N-(5-bromopyridin-2-yl)piperidine-3-carboxamide CAS No. 1152558-60-5

N-(5-bromopyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B1417262
CAS No.: 1152558-60-5
M. Wt: 284.15 g/mol
InChI Key: LURZDHQDKHLCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-bromopyridin-2-yl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C11H14BrN3O and a molecular weight of 284.15 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: C1CC(CNC1)C(=O)NC2=NC=C(C=C2)Br .


Physical And Chemical Properties Analysis

“this compound” is a solid compound that should be stored at room temperature .

Scientific Research Applications

Antimicrobial Activity

N-(5-bromopyridin-2-yl)piperidine-3-carboxamide derivatives demonstrate significant antimicrobial activity. A study by Babu, Srinivasulu, and Kotakadi (2015) synthesized various derivatives and evaluated them for antibacterial and antifungal properties. Some compounds exhibited potential against both Gram-positive and Gram-negative bacteria, as well as antibiotic-resistant E. coli strains (Babu, Srinivasulu, & Kotakadi, 2015).

HIV-1 Reverse Transcriptase Inhibition

Compounds related to this compound, specifically N-phenyl piperidine analogs, have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Tang et al. (2010) found that these compounds effectively inhibit a broad range of NNRTI-resistant mutant viruses (Tang et al., 2010).

Applications in PET Imaging

This compound derivatives have been used in the synthesis of PET (Positron Emission Tomography) radiotracers. Katoch-Rouse and Horti (2003) synthesized compounds for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Antipsychotic Potential

Derivatives of this compound have been investigated for their potential as antipsychotic agents. Norman et al. (1996) synthesized heterocyclic carboxamides and evaluated their dopamine and serotonin receptor binding properties, showing promise as antipsychotic agents (Norman et al., 1996).

Antiproliferative Properties

Some this compound derivatives act as tubulin inhibitors, showing antiproliferative properties. Krasavin et al. (2014) discovered a new chemical class of these compounds with significant potency in antiproliferative assays, indicating potential use in cancer treatment (Krasavin et al., 2014).

Neuroinflammation Imaging

Derivatives have been applied in PET imaging for studying neuroinflammation. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, enabling noninvasive imaging of reactive microglia in neuroinflammatory conditions (Horti et al., 2019).

Safety and Hazards

While specific safety and hazard information for “N-(5-bromopyridin-2-yl)piperidine-3-carboxamide” was not found, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O/c12-9-3-4-10(14-7-9)15-11(16)8-2-1-5-13-6-8/h3-4,7-8,13H,1-2,5-6H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURZDHQDKHLCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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